N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-28(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23,17-4-2-12-26-17)18-5-3-13-27-18/h2-7,9-10,12-13,23H,8,11,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSGDZDJTXRIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Hydroxyethyl Intermediate
Starting Materials: Thiophene, formaldehyde, and a suitable base.
Reaction Conditions: The reaction is carried out under basic conditions to form the hydroxyethyl intermediate.
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Coupling with Methylsulfonylphenyl Group
Starting Materials: The hydroxyethyl intermediate and 4-(methylsulfonyl)phenylpropanoic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
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Final Amidation
Starting Materials: The coupled product and an amine source.
Reaction Conditions: The amidation reaction is typically performed under mild heating with a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) for tosylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Alcohols or amines depending on the reduction site.
Substitution: Tosylates or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and thiophene rings facilitate binding to active sites, while the methylsulfonylphenyl group enhances specificity and potency. This interaction can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related propanamide derivatives:
Key Observations :
- Thiophene vs. Other Aromatic Systems: The target compound’s thiophene rings offer distinct electronic profiles compared to benzothiazole (4NPBTA) or benzoxazolone derivatives.
- Methylsulfonyl Group : Shared with N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide, this group enhances solubility and stability but may increase metabolic clearance compared to halogenated analogs .
- Hydroxyethyl Core : Unique to the target compound, this moiety could improve water solubility relative to tert-butyldimethylsilyl-protected derivatives (e.g., ), which prioritize lipophilicity for blood-brain barrier penetration .
Pharmacological Implications
- Thiophene Rings : Unlike nitroimidazole derivatives (e.g., 4NPBTA), thiophenes are less likely to act as radiosensitizers but may modulate cytochrome P450 enzymes due to sulfur-containing heterocycles .
Biological Activity
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound featuring a unique combination of thiophene rings and a propanamide structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by:
- Thiophene Rings : Contributing to its lipophilicity and potential interactions with biological macromolecules.
- Propanamide Moiety : Implicated in various pharmacological activities.
The precise mechanism of action for this compound remains to be fully elucidated. However, similar thiophene derivatives have been shown to interact with multiple biological targets:
- Enzyme Inhibition : Thiophene derivatives often inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, affecting signaling pathways related to inflammation and cancer.
Biological Activities
Research indicates that thiophene derivatives exhibit a range of biological activities, including:
- Anticancer : Some studies suggest potential anticancer properties through the inhibition of tumor growth and metastasis.
- Anti-inflammatory : The compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial : Thiophene-based compounds have demonstrated efficacy against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |
Case Study 1: Anticancer Activity
A study examining the anticancer effects of thiophene derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties in a murine model of acute inflammation. Results indicated a marked decrease in inflammatory markers, suggesting that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves:
- Formation of Hydroxyethyl Intermediate : Reaction of thiophene with ethylene oxide.
- Amidation Reaction : Coupling with 4-methylsulfonylbenzoic acid using coupling agents like DCC.
Table 2: Synthetic Method Overview
| Step | Description |
|---|---|
| Hydroxyethyl Intermediate | Reaction with ethylene oxide |
| Amidation | Coupling with 4-methylsulfonylbenzoic acid |
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiophene Functionalization : Introduce thiophene moieties via nucleophilic substitution or Grignard reactions .
- Sulfonamide Formation : Couple the methylsulfonylphenyl group using amidation or sulfonylation reactions under anhydrous conditions .
- Hydroxyethyl Group Incorporation : Achieved through reduction (e.g., NaBH₄) or hydroxyethylation .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility .
- Catalysts like EDC/HOBt improve amidation yields .
- Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of thiophene substituents and hydroxyethyl group positioning (¹H/¹³C NMR) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for M⁺ or [M+H]⁺ ions) .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1150–1350 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry if crystallization is feasible .
Q. What are the hypothesized mechanisms of biological activity for this compound?
The compound’s anti-inflammatory potential is linked to cyclooxygenase (COX) inhibition , particularly COX-II, due to structural similarity to known sulfonamide-based COX inhibitors. The methylsulfonylphenyl group may bind to the enzyme’s active site, blocking arachidonic acid conversion to prostaglandins . Preliminary assays suggest IC₅₀ values in the nanomolar range, comparable to celecoxib derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Contradictions may arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or COX isoform selectivity .
- Compound Purity : Ensure ≥95% purity via HPLC and quantify impurities (e.g., residual solvents) .
- Metabolic Stability : Evaluate hepatic microsomal stability to rule out rapid degradation .
Methodology : - Replicate studies under standardized protocols (e.g., ATP-based cell viability assays).
- Use isogenic cell lines to minimize genetic variability .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?
- Thiophene Modifications : Replace thiophene with furan or pyrrole to alter electron density and steric effects .
- Sulfonyl Group Optimization : Introduce fluorinated or bulkier substituents (e.g., trifluoromethyl) to improve COX-II binding .
- Hydroxyethyl Chain : Test methyl or ethyl analogs to balance hydrophilicity and membrane permeability .
Experimental Design : - Synthesize 10–15 analogs with systematic substitutions.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How can researchers address low yields in the final amidation step of the synthesis?
- Coupling Reagents : Switch from EDC/HOBt to HATU or PyBOP for sterically hindered amines .
- Temperature Control : Perform reactions at 0–4°C to minimize side reactions .
- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
